2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine
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Overview
Description
2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of recyclable catalysts and solvent-free conditions can be employed to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a ligand for studying receptor interactions and enzyme inhibition. In industry, it is used in the production of polymers and as a flame retardant .
Mechanism of Action
The mechanism of action of 2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit monoamine oxidase, reducing oxidative stress and preventing apoptosis . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine can be compared with other similar compounds, such as 2-methyl-AP-237, AP-237 (bucinnazine), and AP-238 These compounds share structural similarities but may differ in their biological activities and applications
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its synthesis, chemical reactions, and applications make it a valuable subject of study for researchers and industry professionals alike. Understanding its mechanism of action and comparing it with similar compounds can further enhance its utility and pave the way for new discoveries and innovations.
Biological Activity
2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine, commonly referred to as a piperazine derivative, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its role in various pharmacological agents. The structural formula can be represented as follows:
This structure allows for interaction with various biological targets, making it a versatile compound in drug development.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Notably, it has been shown to act as an inhibitor of monoamine oxidase (MAO) , which plays a crucial role in the metabolism of neurotransmitters. By inhibiting MAO, the compound may help in reducing oxidative stress and preventing apoptosis in neuronal cells .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. It has demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Antifungal and Insecticidal Properties
In addition to antibacterial activity, derivatives of this compound have shown promising antifungal properties against pathogenic fungi. For instance, compounds derived from the Mannich reaction involving piperazine groups exhibited fungicidal activity comparable to established fungicides . Furthermore, some derivatives demonstrated insecticidal potential against agricultural pests, suggesting applications in pest control .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that certain derivatives achieved MIC values as low as 20 µM against resistant strains, showcasing their potential in treating infections where conventional antibiotics fail .
- Neuroprotective Effects : Research has indicated that the compound's ability to inhibit MAO contributes to neuroprotective effects in models of neurodegeneration. This suggests potential therapeutic applications in conditions such as Parkinson's disease and Alzheimer's disease .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
2-methyl-N-(piperazin-2-ylmethyl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-9(2,3)12-7-8-6-10-4-5-11-8/h8,10-12H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKAUAUHPNMDKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CNCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698598 |
Source
|
Record name | 2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121885-12-9 |
Source
|
Record name | 2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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